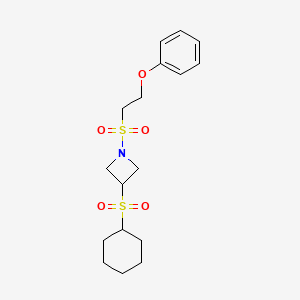

3-(cyclohexanesulfonyl)-1-(2-phenoxyethanesulfonyl)azetidine

Description

3-(Cyclohexanesulfonyl)-1-(2-phenoxyethanesulfonyl)azetidine is a sulfonamide-functionalized azetidine derivative characterized by dual sulfonyl groups attached to a four-membered azetidine ring. This compound is cataloged as a research chemical (Enamine Ltd, 2022), suggesting its utility in medicinal chemistry or materials science . Its structure combines a cyclohexanesulfonyl group and a 2-phenoxyethanesulfonyl moiety, which may influence solubility, stability, and biological activity. This article provides a detailed comparison with structurally related azetidine and sulfonamide derivatives, emphasizing synthesis, physicochemical properties, and substituent effects.

Properties

IUPAC Name |

3-cyclohexylsulfonyl-1-(2-phenoxyethylsulfonyl)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5S2/c19-24(20,12-11-23-15-7-3-1-4-8-15)18-13-17(14-18)25(21,22)16-9-5-2-6-10-16/h1,3-4,7-8,16-17H,2,5-6,9-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCWMLTYCPJAEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)CCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclohexanesulfonyl)-1-(2-phenoxyethanesulfonyl)azetidine typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of Cyclohexanesulfonyl Chloride: Cyclohexane is reacted with chlorosulfonic acid to form cyclohexanesulfonyl chloride.

Formation of 2-Phenoxyethanesulfonyl Chloride: 2-Phenoxyethanol is reacted with chlorosulfonic acid to form 2-phenoxyethanesulfonyl chloride.

Azetidine Formation: The azetidine ring is formed by reacting an appropriate amine with a suitable electrophile under controlled conditions.

Final Coupling: The cyclohexanesulfonyl and 2-phenoxyethanesulfonyl groups are introduced to the azetidine ring through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(cyclohexanesulfonyl)-1-(2-phenoxyethanesulfonyl)azetidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the sulfonyl groups or the azetidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(cyclohexanesulfonyl)-1-(2-phenoxyethanesulfonyl)azetidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Core Azetidine Derivatives

- 3-(Cyclohexanesulfonyl)azetidine: A simpler analog lacking the 2-phenoxyethanesulfonyl group. Molecular weight: 233.34 g/mol (C₉H₁₇NO₂S) .

- 3-(Oxetan-3-yloxy)azetidine : Features an oxetane substituent instead of sulfonyl groups. The oxetane’s electron-rich oxygen may increase polarity but reduce metabolic stability compared to sulfonyl groups .

Sulfonamide-Containing Heterocycles

- N-(4-Aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides: Synthesized from sulfadiazine and sulfisoxazole, these derivatives (e.g., 5a1–6,5b1–6) share sulfonamide motifs but incorporate a β-lactam (azetidinone) ring. The chloro and aryl substituents may enhance antibacterial activity, as seen in similar β-lactam antibiotics .

- 1-(Cyclohexanesulfonyl)-4-[(2E)-3-(naphthalen-2-yl)but-2-en-1-yl]piperazine: A piperazine derivative with a cyclohexanesulfonyl group.

Physicochemical Properties

- Molecular Weight : The target compound (C₁₇H₂₄N₂O₅S₂) has a higher molecular weight (~424.5 g/mol) compared to simpler analogs like 3-(cyclohexanesulfonyl)azetidine (233.34 g/mol) .

- Solubility : Dual sulfonyl groups likely enhance water solubility due to increased polarity, contrasting with hydrophobic analogs like 1-(3-bromophenyl)-3-azabicyclo[3.1.0]hexane .

Substituent Effects on Bioactivity

- Phenoxyethyl Group: The 2-phenoxyethanesulfonyl moiety may confer selectivity toward hydrophobic binding pockets in enzymes, similar to SC-558 (a COX-2 inhibitor with a sulfonamide group) .

- Fluorinated Analogs : Perfluorinated sulfonyl compounds (e.g., undecafluorocyclohexane-sulfonyl fluoride) exhibit exceptional stability but may face bioavailability challenges due to high lipophilicity .

Biological Activity

3-(Cyclohexanesulfonyl)-1-(2-phenoxyethanesulfonyl)azetidine is a sulfonamide derivative with potential therapeutic applications. This compound's biological activity has garnered interest due to its structural features, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Features:

- Contains sulfonamide groups known for their biological activity.

- The azetidine ring structure may contribute to unique pharmacological properties.

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties against various strains of bacteria. The mechanism of action is hypothesized to involve inhibition of bacterial enzymes involved in cell wall synthesis.

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound is particularly effective against Gram-positive bacteria, with moderate activity against Gram-negative strains.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity. Studies conducted on various fungal strains indicate that it can inhibit growth effectively.

Table 2: Antifungal Activity Against Fungal Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

| Cryptococcus neoformans | 64 µg/mL |

The data suggest that the compound is particularly potent against Candida albicans, a common pathogen in immunocompromised patients.

Cytotoxicity Studies

Cytotoxicity assessments were performed using normal human cell lines to evaluate the safety profile of the compound. Results indicated that at lower concentrations, the compound exhibits minimal cytotoxic effects.

Table 3: Cytotoxicity Results on L929 Cell Line

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 (Control) | 100 |

| 10 | 95 |

| 25 | 88 |

| 50 | 75 |

| 100 | 60 |

The findings demonstrate that while there is some reduction in cell viability at higher concentrations, the overall cytotoxicity remains low, suggesting a favorable therapeutic index.

Case Studies and Research Findings

- Case Study on Antimicrobial Resistance : A recent investigation into the efficacy of this compound against resistant strains of Staphylococcus aureus revealed that it retained activity even against methicillin-resistant strains (MRSA), highlighting its potential as an alternative treatment option in antibiotic-resistant infections .

- Research on Mechanism of Action : Studies have suggested that the sulfonamide moiety may mimic para-aminobenzoic acid (PABA), thus inhibiting folic acid synthesis in bacteria, a well-known mechanism for sulfonamides .

- Comparative Studies : Comparative analysis with other sulfonamide derivatives indicates that this specific azetidine-based compound exhibits superior activity against certain bacterial strains, making it a candidate for further development as a novel antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.